

Sarasinoside C1: A Technical Guide to its Natural Source and Biosynthesis

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Compound of Interest		
Compound Name:	Sarasinoside C1	
Cat. No.:	B1255078	Get Quote

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Introduction

Sarasinoside C1 is a complex norlanostane-triterpenoid oligoglycoside, a class of natural products that has garnered significant interest within the scientific community due to its unique chemical architecture and potential pharmacological activities. These compounds are predominantly found in marine sponges and are characterized by a triterpenoid aglycone core linked to a carbohydrate chain. This technical guide provides a comprehensive overview of the natural sources of **Sarasinoside C1**, detailed methodologies for its extraction and isolation, and a putative biosynthetic pathway, offering valuable insights for researchers in natural product chemistry, marine biotechnology, and drug discovery.

Natural Source and Abundance

Sarasinoside C1 is a secondary metabolite produced by marine sponges. To date, it has been isolated from two primary species:

- Melophlus sarasinorum[1][2]
- Asteropus sarasinosum[3]

These sponges are typically found in the marine environments of the Pacific Ocean, including locations such as the Bismarck Sea and Palau. The abundance of **Sarasinoside C1** can vary



depending on the specific sponge species, geographical location, and environmental conditions. While it is described as a major metabolite in some extracts, precise quantitative yields from published studies are often not specified.

Quantitative Data on Extraction

The following table summarizes the available quantitative data from a representative extraction of **Sarasinoside C1** from the marine sponge Melophlus sarasinorum.

Parameter	Value	Unit	Source
Starting Material (Freeze-dried sponge)	78.7	g	[1]
Crude Extract	8.7	g	[1]
Final Yield of Pure Sarasinoside C1	Not Reported	-	-

Extraction and Isolation: Experimental Protocols

The isolation of **Sarasinoside C1** from its natural source is a multi-step process involving solvent extraction followed by chromatographic purification. The following protocol is based on the methodology described for the isolation from Melophlus sarasinorum.[1]

Extraction

- Preparation of Sponge Material: The sponge material is freeze-dried to remove water content.
- Solvent Extraction: The dried sponge material (78.7 g) is subjected to exhaustive extraction with a 1:1 mixture of methanol (CH₃OH) and dichloromethane (CH₂Cl₂). This process is typically repeated three times to ensure complete extraction of the secondary metabolites.
- Crude Extract Preparation: The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract (8.7 g).

Chromatographic Purification



- Vacuum Liquid Chromatography (VLC): The crude extract is first fractionated using C-18 reversed-phase vacuum liquid chromatography. A gradient of decreasing solvent polarity is employed, starting with more polar solvents and gradually moving to less polar solvents.
- Fraction Collection: Fractions are eluted with varying ratios of methanol (CH₃OH) and water (H₂O), such as 3:1 CH₃OH/H₂O, followed by pure CH₃OH.
- High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds
 of interest are then subjected to further purification using reversed-phase high-performance
 liquid chromatography (HPLC) to isolate pure Sarasinoside C1 and its analogues.

Structure Elucidation

The chemical structure of **Sarasinoside C1** is determined using a combination of spectroscopic techniques, including:

- 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the carbon and proton framework of the molecule.
- High-Resolution Mass Spectrometry (HRMS): Used to determine the exact molecular formula of the compound.

The molecular formula of Sarasinoside C1 has been determined to be C55H87N2O20.[1]

Biosynthesis of Sarasinoside C1

The complete biosynthetic pathway of **Sarasinoside C1** has not been fully elucidated. However, based on its norlanostane triterpenoid structure, a putative pathway can be proposed, starting from the well-established mevalonate (MVA) pathway for isoprenoid biosynthesis.

Putative Biosynthetic Pathway

The biosynthesis is thought to proceed through the following key stages:

• Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): Acetyl-CoA is converted to IPP and its isomer DMAPP via the mevalonate pathway.

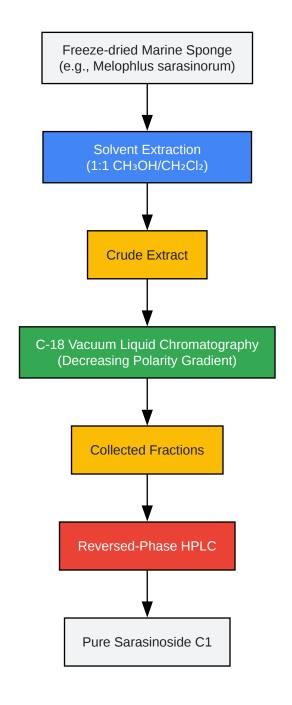


- Synthesis of Squalene: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase to produce squalene.
- Cyclization to Lanosterol: Squalene is epoxidized to 2,3-oxidosqualene, which is then cyclized by an oxidosqualene cyclase to form the tetracyclic triterpenoid, lanosterol.
- Formation of the Norlanostane Aglycone: The lanosterol backbone undergoes a series of
 post-cyclization modifications, including demethylation (loss of a methyl group, leading to the
 "nor" designation), oxidation, and other rearrangements, likely catalyzed by cytochrome
 P450 monooxygenases, to form the specific norlanostane aglycone of Sarasinoside C1.
- Glycosylation: The aglycone is then sequentially glycosylated by specific glycosyltransferases, which attach the four sugar units (a tetraose moiety) to the triterpenoid core to yield the final Sarasinoside C1 molecule. The sugar chain consists of β-D-Xylp-(1→6)-β-D-GlcNAcp-(1→2)-[β-D-GalNAcp-(1→4)]-β-D-Xylp.[2]

Visualizations

Experimental Workflow for Extraction and Isolation



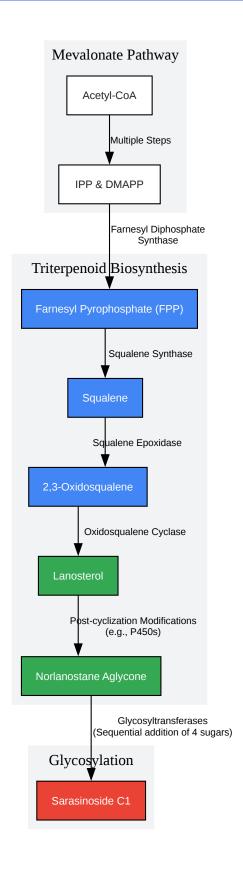


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Caption: Workflow for the extraction and isolation of **Sarasinoside C1**.

Putative Biosynthetic Pathway of Sarasinoside C1





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Caption: Proposed biosynthetic pathway for Sarasinoside C1.



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